molecular formula C10H13IN2O2 B12100408 4-(Tert-butyl)-2-iodo-6-nitroaniline

4-(Tert-butyl)-2-iodo-6-nitroaniline

Cat. No.: B12100408
M. Wt: 320.13 g/mol
InChI Key: JVXLINFPAWXZPD-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-iodo-6-nitroaniline is an organic compound characterized by the presence of a tert-butyl group, an iodine atom, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration of 4-(Tert-butyl)-2-iodoaniline

      Starting Material: 4-(Tert-butyl)-2-iodoaniline

      Reagents: Nitric acid and sulfuric acid

      Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and cooled to maintain the desired temperature.

      Procedure: The starting material is dissolved in a suitable solvent, and the nitrating mixture (nitric acid and sulfuric acid) is added slowly. The reaction mixture is then stirred for a specific period, followed by quenching with water and extraction of the product.

  • Alternative Method - Halogenation and Nitration

      Starting Material: 4-(Tert-butyl)aniline

      Reagents: Iodine, nitric acid, and sulfuric acid

      Procedure: The starting material undergoes halogenation with iodine in the presence of a catalyst, followed by nitration using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of 4-(Tert-butyl)-2-iodo-6-nitroaniline typically involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents, nucleophiles

      Conditions: Mild to moderate temperatures, suitable solvents

      Products: Substituted aniline derivatives

  • Reduction Reactions

      Reagents: Reducing agents like hydrogen gas, palladium on carbon (Pd/C)

      Conditions: Elevated temperatures and pressures

      Products: Reduced aniline derivatives, such as 4-(Tert-butyl)-2-amino-6-nitroaniline

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate, chromium trioxide

      Conditions: Acidic or basic conditions

      Products: Oxidized derivatives, such as nitroso or nitro compounds

Common Reagents and Conditions

    Halogenation: Iodine, bromine, chlorine in the presence of catalysts

    Nitration: Nitric acid, sulfuric acid

    Reduction: Hydrogen gas, metal catalysts (Pd/C, Raney nickel)

    Oxidation: Potassium permanganate, chromium trioxide

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: 4-(Tert-butyl)-2-iodo-6-nitroaniline serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It is used in catalytic processes to facilitate various organic transformations.

Biology

    Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Medicine

    Drug Development: It is investigated for its potential as a precursor in the synthesis of novel therapeutic agents, particularly in oncology and antimicrobial research.

Industry

    Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-iodo-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)-2-iodoaniline: Lacks the nitro group, resulting in different reactivity and applications.

    4-(Tert-butyl)-2-nitroaniline: Lacks the iodine atom, affecting its halogen bonding capabilities.

    2-Iodo-6-nitroaniline: Lacks the tert-butyl group, influencing its steric and electronic properties.

Uniqueness

4-(Tert-butyl)-2-iodo-6-nitroaniline is unique due to the combination of the tert-butyl group, iodine atom, and nitro group on the aniline ring

Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

4-tert-butyl-2-iodo-6-nitroaniline

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3

InChI Key

JVXLINFPAWXZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-]

Origin of Product

United States

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